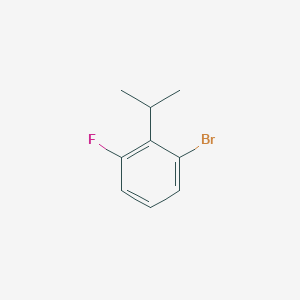

1-Bromo-3-fluoro-2-(propan-2-yl)benzene

CAS No.: 112611-86-6

Cat. No.: VC17710280

Molecular Formula: C9H10BrF

Molecular Weight: 217.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 112611-86-6 |

|---|---|

| Molecular Formula | C9H10BrF |

| Molecular Weight | 217.08 g/mol |

| IUPAC Name | 1-bromo-3-fluoro-2-propan-2-ylbenzene |

| Standard InChI | InChI=1S/C9H10BrF/c1-6(2)9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 |

| Standard InChI Key | VVUNXACHKBSQLO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=C(C=CC=C1Br)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s benzene ring is substituted with three functional groups:

-

Bromine at position 1, a strong electron-withdrawing group that enhances electrophilic substitution reactivity.

-

Fluorine at position 3, which exerts an ortho/para-directing effect due to its high electronegativity.

-

Isopropyl group at position 2, introducing steric hindrance that influences reaction pathways and selectivity.

The spatial arrangement of these groups creates a meta-directing electronic environment, favoring reactions at positions 5 and 6 of the ring.

Physicochemical Properties

Key physicochemical data are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 217.08 g/mol | |

| CAS Number | 112611-86-6 | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Density | Estimated 1.4–1.6 g/cm³ | – |

The absence of reported melting/boiling points underscores the need for further experimental characterization.

Synthesis and Industrial Production

Bromination Strategies

The synthesis of 1-bromo-3-fluoro-2-(propan-2-yl)benzene typically involves sequential halogenation and alkylation steps. A patented method for synthesizing analogous bromofluorobenzenes provides insight into scalable production :

-

Bromination of Fluorobenzene:

-

Introduction of Isopropyl Group:

-

Friedel-Crafts Alkylation: Reacting 1-bromo-3-fluorobenzene with isopropyl chloride in the presence of .

-

Challenges: Steric hindrance from bromine and fluorine may reduce alkylation efficiency, necessitating elevated temperatures or prolonged reaction times.

-

Optimization and Yield

Industrial-scale production emphasizes cost-effectiveness and purity:

-

Solvent Choice: Halogenated solvents (e.g., dichloromethane) minimize side reactions.

-

Catalyst Loading: 0.01–0.1 equivalents of balance reaction rate and byproduct formation .

-

Yield: Reported at 68% for analogous compounds, with fluorobenzene and toluene recycled from distillation .

Reactivity and Chemical Transformations

Cross-Coupling Reactions

The bromine atom’s susceptibility to nucleophilic displacement enables diverse transformations:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids to form biaryl structures, critical in pharmaceutical intermediates.

-

Buchwald-Hartwig Amination: Introduction of amine groups for drug discovery applications.

Fluorine-Specific Reactivity

The fluorine atom participates in:

-

Electrophilic Aromatic Substitution: Directed meta-substitution due to its electron-withdrawing nature.

-

Hydrogen Bonding: Enhances binding affinity in bioactive molecules.

Applications in Medicinal Chemistry and Materials Science

Pharmaceutical Intermediate

The compound’s halogenated structure aligns with trends in drug design:

-

Antimicrobial Agents: Bromine and fluorine enhance membrane permeability and target binding.

-

Kinase Inhibitors: Steric effects from the isopropyl group improve selectivity for ATP-binding pockets.

Material Science Applications

-

Liquid Crystals: The rigid aromatic core and halogen substituents stabilize mesophases.

-

Polymer Additives: Flame-retardant properties due to bromine content.

Comparative Analysis with Analogous Compounds

| Compound | Key Differences | Applications |

|---|---|---|

| 4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide | Sulfonamide group enhances solubility | Diuretics, antivirals |

| 1-Bromo-3-fluoro-5-methylbenzene | Methyl group reduces steric hindrance | Agrochemicals |

The isopropyl group in 1-bromo-3-fluoro-2-(propan-2-yl)benzene uniquely balances reactivity and steric effects, making it preferable for bulky ligand systems.

Future Research Directions

-

Toxicity Profiling: Assess ecotoxicological impacts of bromine byproducts.

-

Process Optimization: Develop solvent-free or catalytic methods to improve sustainability.

-

Biological Screening: Expand studies on anticancer and antiviral activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume